cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
CAS No.: 732252-62-9
Cat. No.: VC4061894
Molecular Formula: C13H13ClO3
Molecular Weight: 252.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 732252-62-9 |
|---|---|
| Molecular Formula | C13H13ClO3 |
| Molecular Weight | 252.69 g/mol |
| IUPAC Name | (1R,3S)-3-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H13ClO3/c14-11-3-1-2-8(7-11)12(15)9-4-5-10(6-9)13(16)17/h1-3,7,9-10H,4-6H2,(H,16,17)/t9-,10+/m0/s1 |
| Standard InChI Key | SJQQKGZOUVTACR-VHSXEESVSA-N |
| Isomeric SMILES | C1C[C@H](C[C@H]1C(=O)C2=CC(=CC=C2)Cl)C(=O)O |
| SMILES | C1CC(CC1C(=O)C2=CC(=CC=C2)Cl)C(=O)O |
| Canonical SMILES | C1CC(CC1C(=O)C2=CC(=CC=C2)Cl)C(=O)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (1R,3S)-3-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid, reflecting its stereospecific configuration. The cyclopentane ring adopts a cis conformation, with the chlorobenzoyl and carboxylic acid groups occupying adjacent positions on the same face of the ring . This spatial arrangement is critical for its interactions in enantioselective reactions and biological systems.
Molecular Formula and Physical Properties
The molecular formula C₁₃H₁₃ClO₃ corresponds to a molecular weight of 252.69 g/mol . Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.330±0.06 g/cm³ (predicted) | |
| Boiling Point | 437.9±35.0 °C (predicted) | |
| LogP (Partition Coefficient) | 4.47±0.40 (predicted) |
The predicted LogP value indicates moderate lipophilicity, suggesting favorable membrane permeability in biological contexts .
Synthetic Routes and Optimization
Retrosynthetic Strategies
Retrosynthetic analysis identifies cyclopentane-1-carboxylic acid and 3-chlorobenzoyl chloride as plausible precursors. Enzyme-catalyzed hydrolysis has been employed to achieve high enantiomeric purity (>90% ee), leveraging chiral resolution techniques .
Catalytic Methods
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Asymmetric Catalysis: Transition metal catalysts, such as palladium complexes, facilitate stereoselective Friedel-Crafts acylation to install the chlorobenzoyl group .
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Biocatalytic Approaches: Lipases and esterases enable kinetic resolution of racemic intermediates, enhancing optical purity .
Reactivity and Functional Transformations
Nucleophilic Substitution
The chlorine atom on the benzoyl group undergoes nucleophilic substitution with amines or alkoxides, yielding derivatives like 3-aminobenzoyl or 3-methoxybenzoyl analogues .
Reduction and Oxidation
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, while catalytic hydrogenation saturates the cyclopentane ring .
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Oxidation: The carboxylic acid group can be oxidized to CO₂ under strong acidic conditions (e.g., KMnO₄) .
Applications in Scientific Research
Medicinal Chemistry
Derivatives of this compound exhibit promise in neuroprotective drug development. A 2025 study demonstrated its efficacy in mitigating mitochondrial dysfunction in neurodegenerative models, potentially via modulation of reactive oxygen species (ROS) pathways .
Polymer Science
Incorporation into polyesters enhances thermal stability (T₉ increase by 15–20°C) and mechanical strength, attributed to the rigid cyclopentane core and polar carboxylic acid groups .
Case Study: Enantioselective Synthesis
A 2024 investigation achieved 98% enantiomeric excess using Candida antarctica lipase B, underscoring its utility in synthesizing non-natural amino acids for peptide therapeutics .
Mechanistic Insights from Enzymatic Studies
Role of Active Site Residues
In enzymatic systems, proton transfer from conserved glutamate residues stabilizes transition states—a principle that may guide the design of biomimetic catalysts for this compound .
Comparative Analysis with Structural Analogues
| Compound | Chlorine Position | Ring Size | LogP | Application |
|---|---|---|---|---|
| cis-3-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | 3 | Cyclopentane | 4.47 | Neuroprotective agents |
| cis-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | 4 | Cyclopentane | 4.52 | Polymer modifiers |
| cis-3-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid | 3 | Cyclohexane | 4.89 | High-temperature lubricants |
The 3-chloro substitution pattern enhances electronic interactions with aromatic drug targets compared to the 4-chloro isomer .
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